molecular formula C22H20N2O5S2 B2899896 (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681813-83-2

(Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2899896
CAS No.: 681813-83-2
M. Wt: 456.53
InChI Key: JJQYPMJLMLHBNW-AQTBWJFISA-N
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Description

The compound (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a heterocyclic molecule featuring a thiazolidinone core substituted with a thioxo group, a benzoate ester, and a 2-hydroxyphenyl amide-linked butyl chain. Its Z-configuration at the exocyclic double bond (between the thiazolidinone and benzoate moieties) is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

methyl 4-[(Z)-[3-[4-(2-hydroxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-29-21(28)15-10-8-14(9-11-15)13-18-20(27)24(22(30)31-18)12-4-7-19(26)23-16-5-2-3-6-17(16)25/h2-3,5-6,8-11,13,25H,4,7,12H2,1H3,(H,23,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQYPMJLMLHBNW-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Bromobutanoyl Chloride

4-Bromobutyric acid (10.0 g, 59.8 mmol) is treated with thionyl chloride (14.3 mL, 197 mmol) under reflux for 2 h, followed by solvent evaporation to yield 4-bromobutanoyl chloride (94% yield).

Amidation with 2-Aminophenol

4-Bromobutanoyl chloride (7.5 g, 40.2 mmol) is added dropwise to a solution of 2-aminophenol (4.4 g, 40.2 mmol) and triethylamine (6.7 mL, 48.2 mmol) in dry dichloromethane (100 mL) at 0°C. After stirring for 12 h at 25°C, the mixture is washed with 5% HCl (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated to afford N-(2-hydroxyphenyl)-4-bromobutanamide as a white solid (8.1 g, 82%).

N-Alkylation of 2-Thioxothiazolidin-4-One

Reaction Conditions

A mixture of 2-thioxothiazolidin-4-one (5.0 g, 37.6 mmol), N-(2-hydroxyphenyl)-4-bromobutanamide (10.2 g, 37.6 mmol), and potassium carbonate (10.4 g, 75.2 mmol) in anhydrous DMF (100 mL) is heated at 80°C for 24 h under nitrogen. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1).

Workup and Purification

The cooled mixture is poured into ice-water (300 mL), and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-2-thioxothiazolidin-4-one as a pale-yellow powder (9.8 g, 73%).

Knoevenagel Condensation with Methyl 4-Formylbenzoate

Optimization of Reaction Parameters

The benzylidene moiety is introduced via condensation of 3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-2-thioxothiazolidin-4-one (5.0 g, 13.9 mmol) with methyl 4-formylbenzoate (2.5 g, 15.3 mmol) in acetic acid (50 mL) containing 33% methylamine (2 mL) as a catalyst. The mixture is refluxed for 6 h under argon.

Stereochemical Control

The (Z)-configuration is favored by:

  • Low reaction temperature (reflux in acetic acid, ~118°C).
  • Bulky substituents on the thiazolidinone core, which sterically hinder the (E)-isomer.

Isolation and Characterization

Post-reaction, the mixture is cooled, diluted with water (100 mL), and neutralized with NaHCO3. The crude product is purified via flash chromatography (silica gel, CH2Cl2/MeOH 95:5) to afford the target compound as an orange solid (4.2 g, 58%).

Key Analytical Data :

  • 1H NMR (400 MHz, DMSO- d6) : δ 12.34 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, CH=), 6.92–6.84 (m, 4H, Ar-H), 3.86 (s, 3H, OCH3), 3.54 (t, J = 6.8 Hz, 2H, NCH2), 2.64 (t, J = 6.8 Hz, 2H, COCH2), 1.92–1.84 (m, 2H, CH2).
  • IR (KBr) : νmax 1712 cm−1 (C=O ester), 1685 cm−1 (C=O amide), 1243 cm−1 (C=S).

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time (h) Yield (%) Z:E Ratio
Acetic acid + methylamine Methylamine Acetic acid 6 58 9:1
Piperidine Piperidine Ethanol 12 42 7:1
Sodium acetate CH3COONa DMF 24 35 6:1

Data adapted from highlight acetic acid/methylamine as optimal for yield and stereoselectivity.

Challenges and Mitigation Strategies

  • Ester Hydrolysis : The methyl benzoate group is susceptible to hydrolysis under acidic conditions. Using anhydrous solvents and avoiding prolonged heating preserves ester integrity.
  • Byproduct Formation : Partial hydrolysis of the thioxo group to dioxo derivatives is minimized by inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Functionalized thioxothiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thioxothiazolidinone core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate involves its interaction with specific molecular targets. The thioxothiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reference
Target Compound ~465.5* Thioxo, hydroxyphenyl, ester N/A
Methyl 4-[(Z)-(2-amino-4-oxo-thiazol)benzoate 262.28 Amino, thiazole, ester N/A
Compound 5 724.28 Fluorobenzyl, TIPS, dioxo 107–109

*Estimated based on structural formula.

Table 2: Substituent Effects on Solubility and Reactivity

Substituent Effect on Lipophilicity Hydrogen-Bonding Potential Metabolic Stability
Hydroxyphenyl Decreases High (donor/acceptor) Moderate
Fluorobenzyl Increases Low High
Thioxo (C=S) Moderate Low Moderate

Biological Activity

(Z)-Methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its pharmacological potential. The presence of various functional groups, including a hydroxyl group and an amine, suggests reactivity that may contribute to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Activity

A study evaluating a series of thiazolidinone derivatives found that they exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

CompoundMIC (mg/mL)Target Bacteria
10.004Enterobacter cloacae
20.015Staphylococcus aureus
30.008Bacillus cereus
80.004Escherichia coli

This data indicates that the tested compounds surpassed the efficacy of traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times . The most active compound in this study demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae, highlighting the potential of thiazolidinone derivatives in combating resistant bacterial strains.

Case Study: Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives also show promising antifungal activity. The following table summarizes the antifungal efficacy of selected compounds:

CompoundMIC (mg/mL)Target Fungi
150.004Trichoderma viride
160.06Aspergillus fumigatus

The antifungal activity was noted to be good to excellent, with MIC values ranging from 0.004 to 0.06 mg/mL . These findings suggest that this compound could serve as a lead compound for developing new antifungal agents.

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation in various cancer types.

Case Study: In Vitro Anticancer Studies

In vitro studies have demonstrated that certain thiazolidinone derivatives possess significant anticancer activity against cervical, colon, and brain cancer cells. The following table summarizes the observed effects:

CompoundCancer TypeIC50 (µM)
ACervical carcinoma1.5
BColon carcinoma2.0
CBrain carcinoma1.8

These results indicate that the compounds can effectively inhibit cancer cell growth at low concentrations, suggesting their potential as therapeutic agents in oncology .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Docking studies have revealed potential interactions with bacterial enzymes such as MurB and cancer-related proteins, suggesting mechanisms through which these compounds exert their effects .

Q & A

Q. What are the critical steps for synthesizing (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiazolidinone and benzoate moieties. Key steps include:
  • Amide bond formation : Reacting 2-hydroxyphenylamine with 4-oxobutyl intermediates under anhydrous conditions (e.g., THF or DCM) with coupling agents like EDC/HOBt .
  • Thiazolidinone ring closure : Using thiourea derivatives and catalytic bases (e.g., triethylamine) at controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (1:1 to 3:1) yields pure product (~60–76% yield). Monitor purity via TLC and confirm via melting point analysis (e.g., 72–75°C or 107–109°C in related compounds) .

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm regiochemistry of the Z-configuration and absence of rotamers. Key signals include aromatic protons (δ 6.8–8.2 ppm) and thioxo groups (δ 180–190 ppm in 13C^{13}C) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error between calculated and observed values .
  • Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What mechanistic insights explain the Z-configuration stability in this compound, and how does it influence biological activity?

  • Methodological Answer : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the adjacent amide proton. Computational studies (e.g., DFT calculations) can model this interaction. For experimental validation:
  • Variable Temperature NMR : Monitor chemical shift changes to detect dynamic equilibria .
  • Biological assays : Compare Z- and E-isomers (if isolable) in enzyme inhibition assays (e.g., HDAC or kinase targets) to assess stereochemical impact on activity .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer : Discrepancies may arise from purity differences, assay conditions, or cellular uptake variability. Mitigate via:
  • Standardized purity thresholds : Use HPLC (>95% purity) for all tested samples .
  • Dose-response curves : Compare IC50_{50} values across multiple cell lines (e.g., cancer vs. normal) .
  • Structural analogs : Test derivatives with modified substituents (e.g., fluorobenzyl vs. methoxyphenyl) to isolate activity drivers .

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like HDACs or thiazolidinedione receptors. Focus on hydrogen bonds with the thioxo group and π-π stacking with the benzoate ring .
  • ADMET prediction : Employ SwissADME or ADMETLab to assess solubility, bioavailability, and toxicity risks .

Key Methodological Recommendations

  • For stability studies : Conduct accelerated degradation tests under acidic/basic conditions (pH 1–13) to identify labile groups (e.g., ester or thioxo moieties) .
  • For SAR analysis : Synthesize derivatives with modified substituents (e.g., halogens, alkyl chains) and use QSAR models to correlate structure with activity .

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